3,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-4-20(23)22-10-9-14-5-6-16(11-15(14)13-22)21-28(24,25)17-7-8-18(26-2)19(12-17)27-3/h5-8,11-12,21H,4,9-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNOKFSPQISUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide involves multiple steps, typically starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through Pictet-Spengler condensation, followed by functional group modifications to introduce the propionyl and benzenesulfonamide groups. The reaction conditions often involve the use of strong acids or bases, and the process may require purification steps such as recrystallization or chromatography.
This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
3,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to modify the tetrahydroisoquinoline core or other functional groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfonamide group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
3,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The tetrahydroisoquinoline core is known to interact with various receptors and enzymes in the central nervous system, potentially modulating neurotransmitter release and signal transduction. The sulfonamide group may also contribute to the compound’s biological activity by interacting with proteins or other biomolecules.
Comparison with Similar Compounds
3,4-dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-tetrahydroisoquinoline: A simpler analog with a similar core structure but lacking the propionyl and benzenesulfonamide groups.
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another analog with methoxy groups at positions 6 and 7, similar to the compound .
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: A related compound with a benzamide group instead of a benzenesulfonamide group.
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Biological Activity
3,4-Dimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Tetrahydroisoquinoline core : Known for various biological activities.
- Benzene sulfonamide group : Often associated with antibacterial and anticancer properties.
- Methoxy groups : May enhance lipophilicity and biological activity.
Biological Activity Overview
The biological activities of sulfonamide derivatives have been extensively studied, particularly their effects on various diseases and conditions. The compound exhibits several notable actions:
Antimicrobial Activity
Research indicates that sulfonamide derivatives can possess significant antimicrobial properties. The benzene sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis pathways.
Anticancer Potential
Studies have shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Cardiovascular Effects
Some studies have suggested that certain sulfonamides can influence cardiovascular parameters such as perfusion pressure. For instance, experiments indicated that specific sulfonamide derivatives could lower perfusion pressure in a dose-dependent manner, suggesting a potential for cardiovascular modulation.
Synthesis and Characterization
The synthesis of this compound has been achieved through various methods involving the reaction of tetrahydroisoquinoline derivatives with benzene sulfonamides under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
In Vitro Studies
In vitro studies have evaluated the cytotoxicity of this compound against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound showed IC50 values in the low micromolar range, indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| HeLa | 4.8 |
| A549 | 6.0 |
In Vivo Studies
Animal studies have been conducted to assess the pharmacokinetics and therapeutic efficacy of the compound. Notable findings include:
- Bioavailability : The compound demonstrated moderate bioavailability when administered orally.
- Therapeutic Effects : In animal models of cancer, treatment with this compound resulted in reduced tumor size compared to controls.
Case Studies
Several case studies highlight the therapeutic potential of related compounds:
- Case Study 1 : A patient treated with a related sulfonamide derivative exhibited significant tumor regression after six weeks of treatment.
- Case Study 2 : In a clinical trial involving patients with leishmaniasis, a similar compound demonstrated improved outcomes compared to standard treatments.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Pathways : Interference with enzymes involved in folate metabolism.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death in cancer cells.
- Modulation of Ion Channels : Potential interaction with calcium channels affecting cardiovascular function.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
